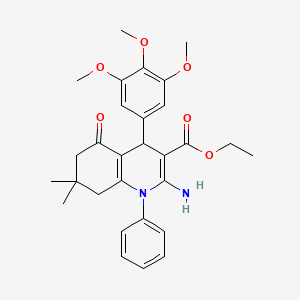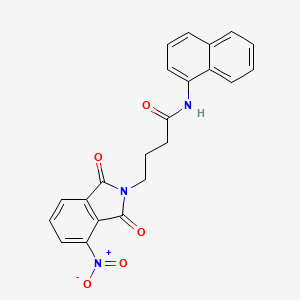
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-苯并噻唑-2-基硫代)-N-(4-氯-2-硝基苯基)乙酰胺是一种复杂的有机化合物 , 它包含一个苯并噻唑环 、一个硫代基 和一个硝基苯基乙酰胺部分 。
准备方法
合成路线和反应条件
2-(1,3-苯并噻唑-2-基硫代)-N-(4-氯-2-硝基苯基)乙酰胺的合成通常包括以下步骤:
苯并噻唑环的形成: 苯并噻唑环可以通过在碱存在下,邻氨基苯硫酚与二硫化碳的环化反应合成。
硫代基的连接: 硫代基通过使苯并噻唑与合适的硫醇化试剂反应引入。
乙酰胺的形成: 乙酰胺部分通过使中间体与氯乙酰氯反应形成。
硝化和氯化: 最后一步是苯环的硝化和氯化,以引入硝基和氯基。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流反应器、对反应条件进行高通量筛选,以及使用催化剂来提高产率和选择性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基处,导致形成亚砜或砜。
还原: 硝基可以在催化剂存在下使用氢气等还原剂还原为胺基。
取代: 在适当条件下,氯基可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 用于氧化反应。
还原: 钯碳 (Pd/C) 或氯化亚锡 (SnCl2) 中的氢气用于还原硝基。
取代: 在碱存在下,胺或硫醇等亲核试剂用于取代反应。
主要产物
氧化: 亚砜或砜。
还原: 胺衍生物。
取代: 根据所使用的亲核试剂,各种取代衍生物。
科学研究应用
2-(1,3-苯并噻唑-2-基硫代)-N-(4-氯-2-硝基苯基)乙酰胺在科学研究中有多种应用:
药物化学: 正在研究其作为抗菌剂、抗癌剂和抗炎剂的潜力。
材料科学: 该化合物正在探索用于开发有机半导体和发光二极管 (LED) 的用途。
生物学研究: 由于其独特的结构特征,它被用作探针来研究酶相互作用和蛋白质结合。
作用机制
2-(1,3-苯并噻唑-2-基硫代)-N-(4-氯-2-硝基苯基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用:
酶抑制: 该化合物可以通过与酶的活性位点结合来抑制某些酶,从而阻断其活性。
信号转导通路: 它可能通过与受体或其他信号分子结合来干扰信号转导通路,从而导致细胞反应发生改变。
相似化合物的比较
类似化合物
- 2-(1,3-苯并噻唑-2-基硫代)-N-苯基乙酰胺
- 2-(1,3-苯并噻唑-2-基硫代)-N-(4-硝基苯基)乙酰胺
- 2-(1,3-苯并噻唑-2-基硫代)-N-(4-氯苯基)乙酰胺
独特性
与类似化合物相比,2-(1,3-苯并噻唑-2-基硫代)-N-(4-氯-2-硝基苯基)乙酰胺的独特之处在于苯环上同时存在硝基和氯取代基。 这种官能团的组合赋予了不同的化学反应性和生物活性,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C15H10ClN3O3S2 |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-5-6-10(12(7-9)19(21)22)17-14(20)8-23-15-18-11-3-1-2-4-13(11)24-15/h1-7H,8H2,(H,17,20) |
InChI 键 |
VPYPKVCGTYPTLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)

![N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11540963.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
![N-(4-bromophenyl)-2-{[6-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11540970.png)
![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11540995.png)
